2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

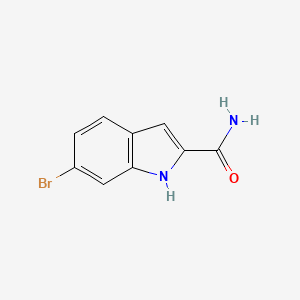

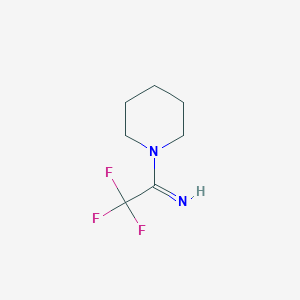

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the CAS Number: 352209-76-8 . It has a molecular weight of 180.17 . The compound is in liquid form .

Molecular Structure Analysis

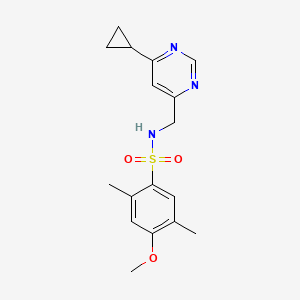

The Inchi Code for 2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is 1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a liquid . It has a refractive index of n20/D 1.4171 and a density of 1.226 g/mL at 25 °C .科学的研究の応用

Catalysis and Organic Synthesis

Sulfonamides as Terminators in Cyclisations : Trifluoromethanesulfonic acid is used to catalyze 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, showing the potential of using sulfonamides to terminate cationic cascades for polycyclic system formation (Haskins & Knight, 2002).

Glycosyl Triflates Formation : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride activates thioglycosides to form glycosyl triflates, showcasing an efficient method for diverse glycosidic linkage formation (Crich & Smith, 2001).

Solvent and Material Science

Influence on Solvent Properties : The presence of trifluoromethyl groups in solvents like 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol affects their hydrogen-bond donor ability and Brønsted acidity, which in turn influences their effectiveness as solvents in various organic reactions (Vuluga et al., 2011).

Ionic Liquids for Li-ion Batteries : Piperidinium-based ionic liquids, such as 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have been explored for their utility as co-solvents in lithium-ion batteries, highlighting their role in enhancing conductivity and battery performance (Kim, Cho, & Shin, 2013).

Chemical Synthesis and Reactivity

- Cyclobutene Synthesis : The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides for the [2+2] cycloaddition reaction of alkynes demonstrates a metal-free method for synthesizing substituted cyclobutenes at room temperature, showcasing the reactivity of trifluoromethyl-substituted compounds (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Analysis and Theoretical Studies

- Palladium-Catalyzed Aminotrifluoromethoxylation : A method for the catalytic trifluoromethoxylation of unactivated alkenes to obtain 3-OCF3 substituted piperidines, providing insights into the mechanisms of C-OCF3 bond formation and highlighting the versatility of palladium catalysis in introducing trifluoromethyl groups into organic molecules (Chen, Chen, & Liu, 2015).

作用機序

Target of Action

Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .

Biochemical Pathways

Related compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

特性

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJYHWYZNJGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2824783.png)